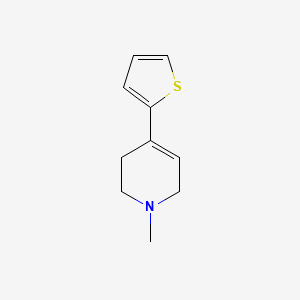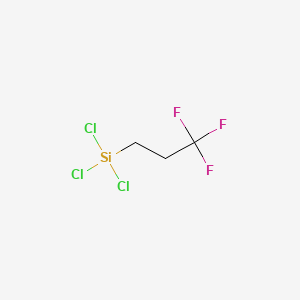
Trichloro(3,3,3-trifluoropropyl)silane
Vue d'ensemble
Description
Trichloro(3,3,3-trifluoropropyl)silane is an organosilicon compound that plays a crucial role in the synthesis of polyfluoroalkyl derivatives and has been investigated for its reactions and properties in organosilicon chemistry. Its synthesis involves photochemical reactions and can result in various derivatives, depending on the reaction conditions and agents used (Haszeldine, Pool, & Tipping, 1975).
Synthesis Analysis
The synthesis of trichloro(3,3,3-trifluoropropyl)silane typically involves the photochemical reaction of trichlorosilane with tetrafluoropropyne or similar fluorinated olefins. These reactions produce a high yield of the target compound along with other fluorinated derivatives. The process demonstrates the reactivity of trichlorosilane towards various fluorinated compounds under photochemical conditions (Haszeldine, Pool, & Tipping, 1974).
Molecular Structure Analysis
Research into the molecular structure of derivatives of trichloro(3,3,3-trifluoropropyl)silane reveals interesting structural diversity. For instance, the synthesis of triaryl(phenylethyl)silanes from trichloro(phenylethyl)silane demonstrates how fluorination affects the molecular structure, leading to different stacking interactions among the aryl groups. This indicates that the trifluoropropyl group can significantly influence the molecular architecture and interactions of its derivatives (Linnemannstöns et al., 2020).
Chemical Reactions and Properties
Trichloro(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including hydrolytic cocondensation with other chlorosilanes to form polyfluoroorganosiloxane resins. These resins exhibit high thermal stability, not decomposing below certain temperatures in air and argon, highlighting the thermal resilience imparted by the trifluoropropyl group (Ponomarenko, Khomutova, & Manucharova, 1966).
Physical Properties Analysis
The physical properties of trichloro(3,3,3-trifluoropropyl)silane and its derivatives, such as thermal stability and reactions to photochemical conditions, are crucial for their applications in material science and organosilicon chemistry. The compound's stability up to 350 °C under vacuum conditions, as demonstrated in its reactions and the formation of stable trifluorosilyl analogues, underscores its suitability for high-temperature applications (Haszeldine, Pool, & Tipping, 1975).
Applications De Recherche Scientifique
Preparation of Fluorinated Polyhedral Oligomeric Silsesquioxane (F-POSS)
- Scientific Field: Material Science
- Application Summary: Trichloro(3,3,3-trifluoropropyl)silane is used as a precursor for the preparation of Fluorinated Polyhedral Oligomeric Silsesquioxane (F-POSS). F-POSS is a type of silsesquioxane that has fluorinated organic groups attached to the silicon atoms .
- Method of Application: The preparation of F-POSS involves a base-catalyzed condensation reaction . The specific technical details and parameters of this reaction would depend on the specific experimental setup and conditions.
- Results/Outcomes: The result of this application is the production of F-POSS. The specific outcomes, including any quantitative data or statistical analyses, would depend on the specific experimental setup and conditions .
Silanizing Agent for Pipette Coating
- Scientific Field: Biochemistry
- Application Summary: Trichloro(3,3,3-trifluoropropyl)silane can be used as a silanizing agent to coat the inner surface of pipettes. This is done in order to investigate the electrical charging of droplets discharged from the micropipette .
- Method of Application: The inner surface of the pipettes is coated with Trichloro(3,3,3-trifluoropropyl)silane . The specific technical details and parameters of this procedure would depend on the specific experimental setup and conditions.
- Results/Outcomes: The result of this application is a pipette with a silanized inner surface, which can be used to investigate the electrical charging of discharged droplets . The specific outcomes, including any quantitative data or statistical analyses, would depend on the specific experimental setup and conditions .
Preparation of 3,3,3-Trifluoropropyltrimethoxysilane
- Scientific Field: Organic Chemistry
- Application Summary: Trichloro(3,3,3-trifluoropropyl)silane can be used as a precursor for the preparation of 3,3,3-Trifluoropropyltrimethoxysilane .
- Method of Application: The preparation involves an alcoholysis reaction with methanol . The specific technical details and parameters of this reaction would depend on the specific experimental setup and conditions.
- Results/Outcomes: The result of this application is the production of 3,3,3-Trifluoropropyltrimethoxysilane . The specific outcomes, including any quantitative data or statistical analyses, would depend on the specific experimental setup and conditions .
Fluorosilicone Resin Production
- Scientific Field: Polymer Chemistry
- Application Summary: Trichloro(3,3,3-trifluoropropyl)silane is an important raw material for the production of fluorosilicone resins .
- Method of Application: The specific methods of application and experimental procedures would depend on the specific process used for the production of the fluorosilicone resin .
- Results/Outcomes: The result of this application is the production of fluorosilicone resins, which have a wide range of applications due to their unique properties .
Precursor for Other Fluorosilane Coupling Agents
- Scientific Field: Organic Chemistry
- Application Summary: Trichloro(3,3,3-trifluoropropyl)silane is not only a useful fluorosilane coupling agent, but also an important intermediate for the preparation of other fluorosilane coupling agents .
- Method of Application: The specific methods of application and experimental procedures would depend on the specific process used for the production of the other fluorosilane coupling agents .
- Results/Outcomes: The result of this application is the production of other fluorosilane coupling agents, which have a wide range of applications due to their unique properties .
Raw Material for Fluorosilicone Resin
- Scientific Field: Polymer Chemistry
- Application Summary: Trichloro(3,3,3-trifluoropropyl)silane is an important raw material for the production of fluorosilicone resins .
- Method of Application: The specific methods of application and experimental procedures would depend on the specific process used for the production of the fluorosilicone resin .
- Results/Outcomes: The result of this application is the production of fluorosilicone resins, which have a wide range of applications due to their unique properties .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
trichloro(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUBQNJHVBMUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060458 | |
| Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(3,3,3-trifluoropropyl)silane | |
CAS RN |
592-09-6 | |
| Record name | Trichloro(3,3,3-trifluoropropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,3,3-Trifluoropropyl)trichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(3,3,3-trifluoropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3,3,3-TRIFLUOROPROPYL)TRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2MIV9WA9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

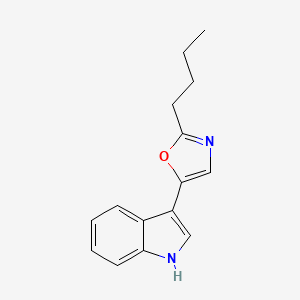


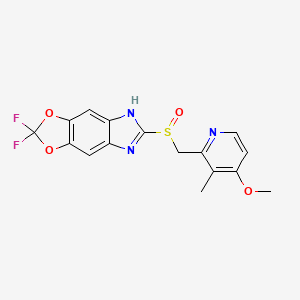

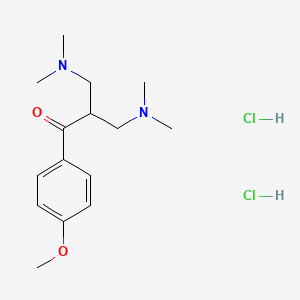
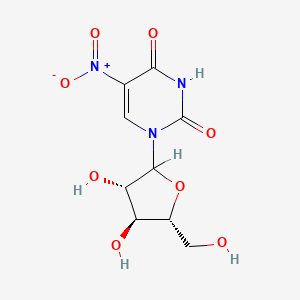
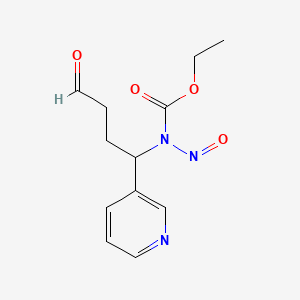
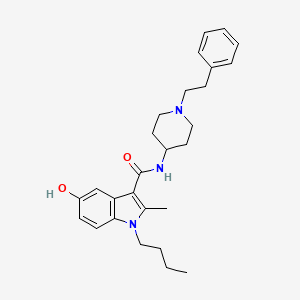
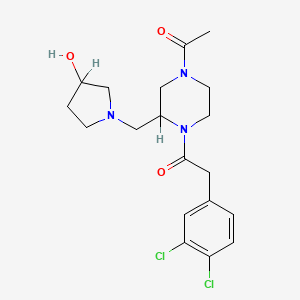
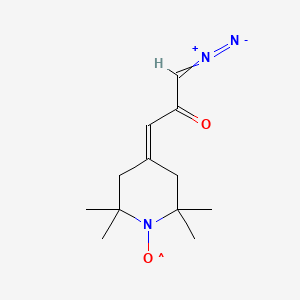
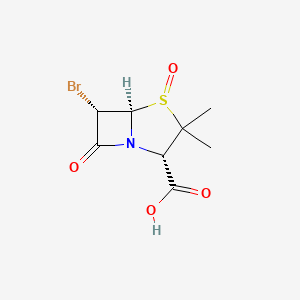
![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)
